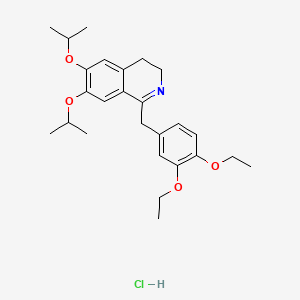

Diproteverine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de diprotévérine est un bloqueur des canaux calciques qui a montré des propriétés antiangineuses potentielles. Il est principalement utilisé pour ses effets vasodilatateurs et antispasmodiques. Le composé est connu pour sa capacité à réduire l'amplitude des potentiels d'action lents et à raccourcir la durée des potentiels d'action rapides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de diprotévérine implique la réaction du 3,4-diéthoxybenzaldéhyde avec la 6,7-dipropan-2-yloxy-3,4-dihydroisoquinoléine. La réaction nécessite généralement un solvant tel que l'éthanol et un catalyseur comme l'acide chlorhydrique pour faciliter la formation du sel de chlorhydrate .

Méthodes de production industrielle

La production industrielle du chlorhydrate de diprotévérine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le produit final est souvent cristallisé et purifié par des techniques de recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de diprotévérine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de diprotévérine en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du chlorhydrate de diprotévérine. Ces dérivés conservent souvent la structure de base du composé mais présentent des propriétés chimiques et physiques différentes .

Applications de la recherche scientifique

Le chlorhydrate de diprotévérine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études des bloqueurs des canaux calciques et de leurs mécanismes.

Biologie : Investigé pour ses effets sur les canaux calciques cellulaires et ses applications thérapeutiques potentielles.

Médecine : Exploré pour ses propriétés antiangineuses et antispasmodiques, en particulier dans les maladies cardiovasculaires.

Mécanisme d'action

Le chlorhydrate de diprotévérine exerce ses effets en bloquant les canaux calciques dans les cellules musculaires lisses. Cette inhibition réduit l'afflux d'ions calcium, conduisant à la relaxation du muscle lisse et à la vasodilatation. Le composé cible principalement les canaux calciques de type L, qui sont essentiels pour la contraction musculaire et la régulation du tonus vasculaire .

Applications De Recherche Scientifique

Pharmacological Profile

Drotaverine hydrochloride functions as a selective inhibitor of phosphodiesterase-4 (PDE4), which leads to increased levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells. This mechanism results in muscle relaxation, making it effective for treating various conditions characterized by smooth muscle spasms.

Key Pharmacological Actions:

- Antispasmodic : Relieves spasms in the gastrointestinal tract, urinary system, and gall bladder.

- Myotropic Effects : Directly affects smooth muscle tissues, enhancing relaxation.

- Vasodilation : Contributes to blood vessel dilation, potentially lowering blood pressure.

Medical Applications

Drotaverine hydrochloride has a range of clinical applications:

- Gastrointestinal Disorders :

- Gynecological Uses :

- Renal Colic :

- Self-Medication Trends :

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of drotaverine hydrochloride:

Safety Profile

Drotaverine hydrochloride is generally well-tolerated. Common side effects include nausea and dizziness; however, serious adverse effects are rare. The drug does not penetrate the central nervous system significantly, reducing the risk of central side effects typically associated with antispasmodics.

Mécanisme D'action

Diproteverine hydrochloride exerts its effects by blocking calcium channels in smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to relaxation of the smooth muscle and vasodilation. The compound primarily targets L-type calcium channels, which are crucial for muscle contraction and vascular tone regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Drotaverine : Un autre bloqueur des canaux calciques aux propriétés antispasmodiques similaires.

Papavérine : Un vasodilatateur qui inhibe également les enzymes phosphodiestérases.

Vérapaamil : Un bloqueur des canaux calciques bien connu utilisé dans le traitement de l'hypertension et de l'angine de poitrine.

Unicité

Le chlorhydrate de diprotévérine est unique dans sa structure spécifique, qui permet une inhibition ciblée des canaux calciques avec un minimum d'effets secondaires. Sa combinaison d'effets vasodilatateurs et antispasmodiques le rend particulièrement utile dans le traitement des affections cardiovasculaires .

Activité Biologique

Diproteverine hydrochloride, commonly known as drotaverine hydrochloride (DHC), is a synthetic derivative of the natural isoquinoline alkaloid papaverine. It is primarily classified as an antispasmodic agent, used to relieve smooth muscle spasms in various clinical conditions. This article explores the biological activity of DHC, focusing on its mechanisms of action, efficacy in clinical studies, and potential applications in treating specific medical conditions.

Drotaverine acts primarily as a phosphodiesterase-4 (PDE4) inhibitor , which prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to smooth muscle relaxation, making DHC effective in alleviating spasms in the gastrointestinal and genitourinary tracts. Additionally, Drotaverine exhibits properties as a L-type voltage-operated calcium channel blocker , further contributing to its antispasmodic effects .

Key Mechanisms:

- PDE4 Inhibition : Increases cAMP levels, promoting smooth muscle relaxation.

- Calcium Channel Blockade : Reduces calcium influx into smooth muscle cells, enhancing relaxation.

Pharmacokinetics

The pharmacokinetic profile of DHC reveals significant variability in absorption and metabolism:

- Bioavailability : Ranges from 24.5% to 91%, with an average of 58.2% following an oral dose of 80 mg.

- Volume of Distribution : Approximately 193 L after oral administration.

- Metabolism : Primarily hepatic, with major metabolites being glucuronidated forms excreted via bile .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy and safety of DHC in various conditions, particularly irritable bowel syndrome (IBS) and renal colic.

Case Study: Drotaverine in Irritable Bowel Syndrome

A randomized controlled trial involving 144 patients with IBS demonstrated that DHC significantly reduced abdominal pain and improved stool frequency compared to placebo. Key findings included:

- Pain Reduction : Measured by the Visual Analog Scale (VAS), pain intensity decreased significantly (P < .01).

- Stool Frequency Improvement : Enhanced stool frequency was observed in all IBS types except IBS-C .

| Outcome Measure | Drotaverine Group (n=72) | Placebo Group (n=72) | P Value |

|---|---|---|---|

| Pain Severity (VAS) | Decreased significantly | No significant change | < .01 |

| Stool Frequency | Increased | No significant change | < .01 |

Case Study: Drotaverine in Renal Colic

Another study assessed the effectiveness of intramuscular DHC compared to diclofenac in patients with renal colic. Results indicated:

- Pain Reduction : Both treatments provided significant pain relief at 30 minutes, with DHC showing a slightly higher reduction (61.3% vs. 60.4%) at 60 minutes.

- Safety Profile : No significant differences were noted between the two groups regarding adverse effects .

| Characteristic | Drotaverine Group | Diclofenac Group | P Value |

|---|---|---|---|

| Pain Reduction (%) at 60 min | 61.3% | 60.4% | NS |

| Need for Rescue Medication (%) | 10% | 12% | NS |

Potential Applications

Beyond its antispasmodic properties, recent research suggests that DHC may have potential applications in oncology due to its cytostatic effects on various human tumor cell lines. Studies indicate that drotaverine can inhibit tumor cell proliferation at concentrations as low as 3.0 μM .

Propriétés

Numéro CAS |

69373-88-2 |

|---|---|

Formule moléculaire |

C26H36ClNO4 |

Poids moléculaire |

462.0 g/mol |

Nom IUPAC |

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H |

Clé InChI |

AWQPJKUSDUHYIX-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |

SMILES canonique |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |

Key on ui other cas no. |

69373-88-2 |

Numéros CAS associés |

69373-95-1 (Parent) |

Synonymes |

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL BRL 40015A BRL-40015-A BRL-40015A diproteverine diproteverine hydrochloride |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.